molecular formula C27H33N3O7 B12784966 Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val CAS No. 176589-08-5

Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val

Cat. No.: B12784966
CAS No.: 176589-08-5
M. Wt: 511.6 g/mol
InChI Key: HWQQUDCAYYKRLO-PEARBKPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Nomenclature

This compound is a synthetic peptidomimetic molecule incorporating a non-hydrolyzable epoxide group within a pseudopeptide backbone. The systematic IUPAC name, (2S)-2-[[2-[[2-[(2R,3R)-3-[(1S)-1-(benzyloxycarbonylamino)-2-phenyl-ethyl]oxiran-2-yl]acetyl]amino]acetyl]amino]-3-methyl-butanoic acid, delineates its stereochemical configuration and functional groups. Key components include:

  • Cbz (Carbobenzyloxy) : A protecting group attached to the N-terminus of phenylalanine, enhancing stability and modulating lipophilicity.
  • Phe-psi((R,R)-trans-epoxide) : A pseudopeptide linkage where the epoxide group replaces the traditional amide bond, enabling covalent interactions with catalytic residues.
  • Gly-Val : A dipeptide sequence (glycine-valine) contributing to backbone flexibility and substrate recognition.

The SMILES notation, CC(C)C(C(=O)O)NC(=O)CNC(=O)CC1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3, and InChIKey, HWQQUDCAYYKRLO-PEARBKPGSA-N, further specify its connectivity and stereochemistry. The "psi" (ψ) symbol denotes the non-standard backbone linkage, while "(R,R)-trans" describes the epoxide’s stereochemistry, critical for its biological activity.

Historical Context and Discovery

The compound emerged in the early 2000s as part of efforts to develop irreversible protease inhibitors targeting parasitic diseases. Its design builds on earlier peptidyl epoxides like E-64, a natural cysteine protease inhibitor, but incorporates synthetic modifications for enhanced specificity. The CAS registry entry (176589-08-5) dates to 2005, reflecting its initial characterization and patenting phase. Key milestones include:

  • 2005 : First synthesis and structural validation via mass spectrometry and NMR.
  • 2013 : Commercial availability through suppliers like Chengdu Weijing Xiwang Fine Chemical Co., facilitating broader research applications.
  • 2020–2021 : Mechanistic studies elucidating its binding to Schistosoma mansoni cathepsin B1 (SmCB1) and cruzain, a protease linked to Chagas disease.

The compound’s development parallels advances in stereoselective epoxide synthesis and computational drug design, enabling precise targeting of parasitic proteases.

Significance in Peptidyl Epoxide Chemistry

This compound exemplifies the strategic use of epoxides in covalent enzyme inhibition. The trans-(R,R) configuration positions the electrophilic epoxide oxygen for nucleophilic attack by cysteine thiols in protease active sites, forming irreversible tetrahedral adducts. Key chemical features include:

  • Epoxide Reactivity : The strained three-membered ring undergoes ring-opening reactions with catalytic cysteine residues, as demonstrated in SmCB1 and cruzain inhibition.
  • Stereochemical Precision : The (R,R)-trans configuration ensures optimal alignment with protease active sites, as shown by quantum mechanical calculations.
  • Cbz Protection : Enhances metabolic stability and cell permeability, addressing limitations of earlier peptidic inhibitors.

Comparative studies with non-epoxide analogs (e.g., aldehydes, fluoromethyl ketones) highlight this compound’s superior binding kinetics and selectivity, attributed to the irreversible nature of epoxide-thiol interactions.

Overview of Research Applications

This compound has been instrumental in:

  • Protease Mechanism Studies :
    • Schistosomiasis Research : Inhibits SmCB1, a cathepsin B-like protease essential for Schistosoma mansoni survival. Structural analyses reveal hydrogen bonds between the epoxide’s sulfonyl group and SmCB1’s Gln94/Trp292 residues, contributing −13.7 kcal/mol binding energy.
    • Chagas Disease : Targets cruzain, a Trypanosoma cruzi protease, via lactol ring-opening to form a reactive aldehyde intermediate.
  • Structure-Activity Relationship (SAR) Analyses :

    • Modifications at the P2 position (e.g., tyrosine substitution) improve affinity for SmCB1 by forming hydrogen bonds with Glu316, a residue absent in other cysteine proteases.
  • Computational Modeling :

    • Quantum chemical calculations decompose binding energies, showing the −CH₂–SO₂–NH–O–CH₂– moiety contributes −15.3 kcal/mol vs. −4.4 kcal/mol for the phenyl ring.
Property Value Source
Molecular Formula C₂₇H₃₃N₃O₇
Molecular Weight 511.6 g/mol
CAS Number 176589-08-5
SMILES CC(C)C(C(=O)O)NC(=O)CNC(=O)...
Key Binding Interactions Gln94, Trp292 (SmCB1)

Properties

CAS No.

176589-08-5

Molecular Formula

C27H33N3O7

Molecular Weight

511.6 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[[2-[(2R,3R)-3-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]oxiran-2-yl]acetyl]amino]acetyl]amino]butanoic acid

InChI

InChI=1S/C27H33N3O7/c1-17(2)24(26(33)34)30-23(32)15-28-22(31)14-21-25(37-21)20(13-18-9-5-3-6-10-18)29-27(35)36-16-19-11-7-4-8-12-19/h3-12,17,20-21,24-25H,13-16H2,1-2H3,(H,28,31)(H,29,35)(H,30,32)(H,33,34)/t20-,21+,24-,25+/m0/s1

InChI Key

HWQQUDCAYYKRLO-PEARBKPGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)C[C@@H]1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)CC1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Reactivity of Epoxide Isomers with Sodium Azide

Epoxide Type Reaction Time Yield (%) Reference
(R,R)-trans 3 days 82
cis 3 hours 82

Pseudopeptide Bonds (ψ) vs. Standard Amide Bonds

The ψ-bond in Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val prevents proteolytic degradation, a limitation of natural peptides. For example, AEP-family enzymes, which cleave standard amide bonds, fail to hydrolyze ψ-modified peptides, reducing off-target effects . This contrasts with unmodified peptides, which are susceptible to rapid degradation in physiological conditions.

Comparative Stability in Lipopolysaccharide (LPS)-Rich Environments

In factor C mutants, deletion of Gly-Val (βGly2-Val3因子 C) eliminated autocatalytic activation in LPS-rich settings, underscoring the dipeptide’s role in maintaining structural integrity . By contrast, the target compound’s Gly-Val and ψ-bond may enhance stability in similar environments, though direct data are needed.

Q & A

Q. What synthetic methodologies are most effective for constructing the (R,R)-trans-epoxide moiety in Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val?

The synthesis of (R,R)-trans-epoxide derivatives typically involves stereoselective epoxidation of olefin precursors. For example, NaN₃ and NH₄Cl in refluxing methanol have been used to generate azido-alcohol intermediates from trans-epoxides, achieving yields up to 82% . Researchers should optimize reaction conditions (e.g., temperature, solvent, and stoichiometry) to control stereochemistry. Characterization via NMR (e.g., coupling constants, e.g., 3JH−8−H−9 = 2.1 Hz for trans-epoxide confirmation) and ECD spectroscopy (for absolute configuration determination) is critical .

Q. How can researchers validate the specificity of Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val for protease inhibition assays?

Methodological steps include:

  • Comparative substrate screening : Use structurally similar substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity, Z-LLE-AMC for PGPH activity) to confirm target specificity .
  • Enzymatic kinetics : Measure IC50 values under standardized pH and temperature conditions.
  • Negative controls : Include scrambled-sequence peptides or inactive epoxide analogs to rule out non-specific binding.

Q. What analytical techniques are essential for characterizing Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val?

  • HPLC-MS : Confirm purity and molecular weight.
  • Circular Dichroism (CD) : Resolve secondary structures influenced by the epoxide group.
  • X-ray crystallography or NMR : Determine stereochemical configuration and spatial arrangement of the (R,R)-trans-epoxide .

Advanced Research Questions

Q. How do stereochemical variations in the epoxide group (e.g., cis vs. trans) affect the biochemical activity of Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val?

Experimental design:

  • Synthesis of diastereomers : Generate cis- and trans-epoxide analogs using divergent reaction conditions (e.g., varying nucleophiles or catalysts) .
  • Functional assays : Compare protease inhibition kinetics (kcat/KM) and binding affinity via surface plasmon resonance (SPR).
  • Computational modeling : Use molecular dynamics simulations to analyze steric clashes or hydrogen-bonding differences between diastereomers and target proteases.

Q. What strategies resolve contradictions in reported bioactivity data for Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val across studies?

Approaches include:

  • Meta-analysis : Cross-reference datasets from public repositories (e.g., FigShare, GFZ Data Services) to identify variability in assay conditions (e.g., pH, ionic strength) .
  • Reproducibility testing : Replicate key experiments using standardized protocols (e.g., buffer composition, enzyme sources).
  • Data normalization : Adjust for batch effects or instrumentation differences using internal controls (e.g., fluorescence quenchers for activity assays).

Q. How can researchers design a proteomics study to map the interaction network of Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val within cellular systems?

Methodology:

  • Affinity pull-down assays : Immobilize the compound on resin and identify binding partners via LC-MS/MS.
  • Activity-based protein profiling (ABPP) : Use fluorescent or biotinylated probes to label target proteases in live cells .
  • CRISPR-Cas9 knockout screens : Validate specificity by correlating compound activity with protease expression levels.

Q. What ethical and data-sharing considerations apply when publishing studies on Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val?

  • Ethical compliance : Ensure informed consent for human-derived samples and adhere to institutional review board (IRB) protocols .
  • FAIR data principles : Deposit raw datasets (e.g., spectral data, kinetic curves) in repositories like FigShare with DOIs .
  • Transparency in methods : Use platforms like Statista R’s independent methodological frameworks to reduce bias in data collection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.